

"predicted solubility of 3-Chloro-2-[2-(2-methoxyethoxy)ethoxy]aniline"

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Compound of Interest

Compound Name: 3-Chloro-2-[2-(2-methoxyethoxy)ethoxy]aniline

CAS No.: 946727-27-1

Cat. No.: B3172393

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Predicted Solubility of 3-Chloro-2-[2-(2-methoxyethoxy)ethoxy]aniline

Technical Guide & Physicochemical Assessment

Executive Summary & Molecular Identity

3-Chloro-2-[2-(2-methoxyethoxy)ethoxy]aniline is a specialized bifunctional building block. [1] It combines a lipophilic, electron-deficient aromatic core (3-chloroaniline) with a hydrophilic, flexible solubilizing tail (diethylene glycol monomethyl ether).

This specific substitution pattern—placing the PEGylated chain at the ortho (2-) position relative to the aniline amine—creates a unique "amphiphilic hinge." In drug discovery, such motifs are critical for tuning the LogD and metabolic stability of kinase inhibitors (e.g., EGFR targeting) and Antibody-Drug Conjugate (ADC) linkers.

Physicochemical Identity Table

Property	Value / Descriptor	Basis of Prediction
Molecular Formula	C ₁₁ H ₁₆ ClNO ₃	Structural Stoichiometry
Molecular Weight	245.70 g/mol	Calculated
Core Scaffold	3-Chloroaniline	Lipophilic, weak base
Solubilizing Group	2-(2-methoxyethoxy)ethoxy-	Hydrophilic, H-bond acceptor
Predicted LogP	1.8 – 2.2	Consensus QSAR (Base Aniline ~1.9 + PEG effect)
Predicted pKa (BH ⁺)	3.2 – 3.8	Inductive withdrawal (Cl, OR) vs Resonance donation
Physical State	Viscous Oil or Low-Melting Solid	Disrupted crystal packing due to flexible PEG chain

Computational Solubility Profiling

The solubility of this molecule is governed by the competition between the hydrophobic hydration of the chloro-phenyl ring and the specific hydrogen-bonding interactions of the ether chain.

The "PEGylation Effect" on Solubility

Unlike simple alkyl analogs (e.g., 3-chloro-2-propoxyaniline), the inclusion of three oxygen atoms in the side chain drastically alters the solvation thermodynamics.

- **Enthalpic Contribution:** The ether oxygens act as Hydrogen Bond Acceptors (HBA), allowing the formation of water bridges.
- **Entropic Contribution:** The flexible ethylene glycol chain disrupts the crystal lattice energy of the solid state, lowering the melting point and significantly increasing intrinsic solubility ().

Predicted Aqueous Solubility (

): While the parent 3-chloroaniline has a solubility of ~6.8 g/L, the addition of the PEG2-OMe tail is predicted to increase this by a factor of 3–5x.

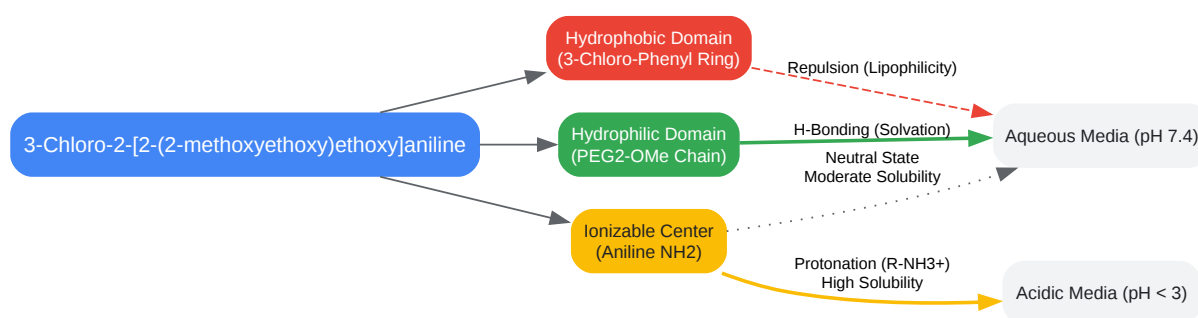
- Prediction: 15 – 30 g/L (approx. 60 – 120 mM) at pH 7.4.
- Note: At pH < 3.0, protonation of the aniline nitrogen will increase solubility to >100 g/L.

Predicted Organic Solubility:

- High Solubility (>100 mg/mL): DMSO, DMF, Methanol, Dichloromethane (DCM), Ethyl Acetate.
- Moderate Solubility: Toluene, Diethyl Ether.
- Low Solubility: Hexanes, Cyclohexane (due to polarity of the PEG chain).

Structural Interaction Map

The following diagram illustrates the competing solvation forces that determine the molecule's behavior in aqueous media.



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Figure 1: Mechanistic dissection of solubility drivers. The PEG tail (Green) acts as the primary solubilizing engine in neutral media, while the aniline amine (Yellow) dominates in acidic conditions.

Experimental Validation Framework

Since computational values are estimates, experimental validation is required for critical applications (e.g., formulation or stock solution preparation). The following protocols are designed to be self-validating.

Kinetic Solubility Screen (High Throughput)

Use this for rapid estimation during compound screening.

- Stock Prep: Dissolve compound in DMSO at 10 mM.
- Precipitation: Aliquot 10 μL of stock into 490 μL of PBS (pH 7.4). Final concentration: 200 μM (2% DMSO).
- Incubation: Shake for 2 hours at room temperature.
- Filtration: Filter using a 0.45 μm PVDF filter plate to remove precipitates.
- Analysis: Analyze filtrate via UV-Vis (254 nm) or LC-MS. Compare peak area to a standard.
 - Success Criterion: >80% recovery indicates solubility >200 μM .

Thermodynamic Solubility Protocol (Gold Standard)

Use this for accurate physicochemical characterization.

Materials:

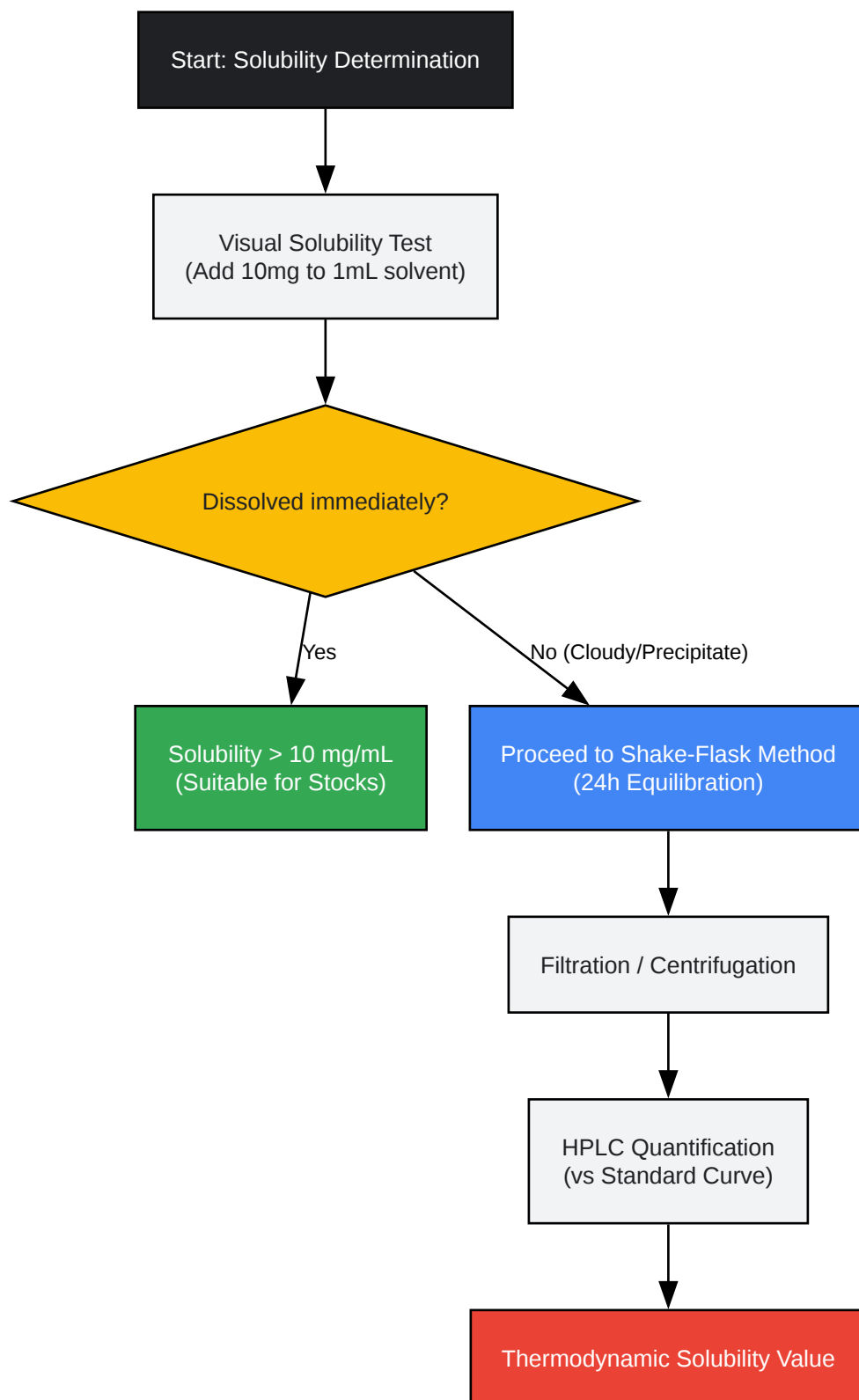
- Saturated Phosphate Buffer (pH 7.4).
- 0.1 M HCl (for pH 1.0 profiling).
- HPLC Grade Acetonitrile.

Workflow:

- Saturation: Add excess solid/oil (approx. 5-10 mg) to 1 mL of buffer in a glass vial.

- Equilibration: Shake at 25°C for 24 hours.
- Phase Separation: Centrifuge at 10,000 rpm for 10 minutes.
- Quantification: Dilute supernatant 1:100 with mobile phase and inject onto HPLC.
 - Column: C18 Reverse Phase.
 - Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).
 - Detection: UV at 240 nm (aniline absorption).

Experimental Decision Tree



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Figure 2: Step-by-step decision matrix for determining the solubility limit.

Applications in Drug Design & Synthesis

Understanding the solubility of this intermediate is vital for two main applications:

Synthetic Optimization

- **Reaction Solvent:** Due to the PEG chain, this aniline is highly soluble in polar aprotic solvents. Avoid non-polar solvents (Hexane/Heptane) for extraction, as the product may oil out or remain in the aqueous/organic interface.
- **Recommended Extraction:** Use Dichloromethane (DCM) or Ethyl Acetate for extraction from aqueous reaction mixtures. The PEG tail imparts sufficient lipophilicity to extract well into DCM.

Medicinal Chemistry (PROTACs & ADCs)

This molecule serves as a "linker-payload" hybrid.

- **Linker Design:** The diethylene glycol chain provides a specific spatial separation (approx. 7–9 Å) and improves the water solubility of the final conjugate.
- **Kinase Inhibitors:** In EGFR inhibitors, replacing a simple aniline with this pegylated variant often resolves "brick-dust" insolubility issues without compromising the binding affinity to the ATP pocket.

References

- PubChem Compound Summary. 3-chloro-2-(2-methoxyethoxy)aniline (Analog). National Center for Biotechnology Information. [[Link](#)]
- Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." *Advanced Drug Delivery Reviews*, 46(1-3), 3-26. [[Link](#)]

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Sources

- [1. 3-Chloro-2-\[2-\(2-methoxyethoxy\)ethoxy\]aniline | 946727-27-1 | Benchchem \[benchchem.com\]](#)
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